Spectroscopic Elucidation of [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol: A Technical Guide
Spectroscopic Elucidation of [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol: A Technical Guide
Introduction
Predicted Spectroscopic Data and Interpretation
The structural confirmation of [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol (Molecular Formula: C₁₀H₁₅N₃O, Molecular Weight: 193.25 g/mol ) relies on the synergistic interpretation of ¹H NMR, ¹³C NMR, and Mass Spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR spectrum of [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol in a suitable deuterated solvent, such as CDCl₃, is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~8.6 | Doublet | 2H | H-4', H-6' (Pyrimidine ring) |
| ~7.1 | Triplet | 1H | H-5' (Pyrimidine ring) |
| ~3.8 | Singlet | 2H | -CH₂- (Pyrimidine-CH₂) |
| ~3.5 | Doublet | 2H | -CH₂-OH |
| ~2.9 | Multiplet | 2H | H-2, H-6 (Piperidine ring, axial) |
| ~2.2 | Multiplet | 2H | H-2, H-6 (Piperidine ring, equatorial) |
| ~1.8 | Multiplet | 1H | H-4 (Piperidine ring) |
| ~1.6 | Multiplet | 2H | H-3, H-5 (Piperidine ring, axial) |
| ~1.3 | Multiplet | 2H | H-3, H-5 (Piperidine ring, equatorial) |
| Variable | Broad Singlet | 1H | -OH |
Causality of Predicted Chemical Shifts:
-
Pyrimidine Protons (H-4', H-5', H-6'): The protons on the pyrimidine ring are expected to appear in the aromatic region (downfield). The two equivalent protons at positions 4' and 6' are deshielded by the adjacent nitrogen atoms, leading to a predicted chemical shift of around 8.6 ppm. The proton at position 5' would appear as a triplet due to coupling with the two adjacent protons.
-
Methylene Bridge (-CH₂-): The methylene protons connecting the pyrimidine and piperidine rings are adjacent to the electron-withdrawing pyrimidine ring and the nitrogen of the piperidine ring, resulting in a downfield shift to approximately 3.8 ppm. This is expected to be a singlet as there are no adjacent protons.
-
Piperidine Protons: The protons on the piperidine ring will exhibit complex splitting patterns due to their diastereotopic nature in the chair conformation. The axial and equatorial protons will have different chemical shifts and coupling constants. The protons on the carbons adjacent to the nitrogen (H-2, H-6) are expected to be the most deshielded of the piperidine ring protons.
-
Methanol Group (-CH₂-OH): The protons of the hydroxymethyl group are expected to be a doublet, coupled to the methine proton at C-4 of the piperidine ring. The hydroxyl proton signal is typically broad and its chemical shift is dependent on concentration and solvent.
The predicted proton-decoupled ¹³C NMR spectrum provides information on the number of distinct carbon environments.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~167 | C-2' (Pyrimidine ring) |
| ~157 | C-4', C-6' (Pyrimidine ring) |
| ~119 | C-5' (Pyrimidine ring) |
| ~68 | -CH₂-OH |
| ~65 | Pyrimidine-CH₂- |
| ~53 | C-2, C-6 (Piperidine ring) |
| ~42 | C-4 (Piperidine ring) |
| ~30 | C-3, C-5 (Piperidine ring) |
Rationale for Predicted Chemical Shifts:
-
Pyrimidine Carbons: The carbons of the pyrimidine ring are significantly deshielded due to the presence of the electronegative nitrogen atoms, with C-2' being the most downfield.
-
Piperidine Carbons: The carbons of the piperidine ring are in the aliphatic region. The carbons adjacent to the nitrogen (C-2, C-6) are the most deshielded within the piperidine ring system.
-
Methanol and Methylene Bridge Carbons: The carbon of the hydroxymethyl group (-CH₂-OH) and the methylene bridge (Pyrimidine-CH₂-) are also in the aliphatic region, with their chemical shifts influenced by the adjacent heteroatoms and aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol, Electrospray Ionization (ESI) would be a suitable soft ionization technique.
-
[M+H]⁺: The protonated molecule is expected to be the base peak, with a predicted m/z of 194.1288.
-
[M+Na]⁺: An adduct with sodium may also be observed, with a predicted m/z of 216.1107.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation patterns. The fragmentation of piperidine derivatives often involves α-cleavage adjacent to the nitrogen atom, while pyrimidine fragmentation can involve cleavage of the ring.[1][2][3][4]
A plausible fragmentation pathway could involve the initial loss of the hydroxymethyl group or cleavage of the bond between the methylene bridge and the piperidine ring.
Experimental Protocols
The following sections detail the standardized procedures for acquiring high-quality NMR and MS data for compounds such as [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra is crucial for reproducible and reliable results.[5][6]
-
Dissolution: Accurately weigh 5-10 mg of the purified compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Typically 0-12 ppm.
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Typically 0-200 ppm.
Electrospray Ionization Mass Spectrometry (ESI-MS)
The following protocol outlines the general procedure for obtaining ESI-MS data.[7][8]
-
Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI, often containing a small amount of an acid like formic acid (0.1%) to promote protonation.
-
Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas: Nitrogen, at a flow rate optimized for stable spray.
-
Drying Gas: Nitrogen, at a temperature and flow rate sufficient to desolvate the ions.
-
Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).
Visualizations
Diagrams are essential for visualizing experimental workflows and molecular structures.
Caption: Workflow for NMR data acquisition and analysis.
Caption: Workflow for ESI-MS data acquisition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. article.sapub.org [article.sapub.org]
- 5. ou.edu [ou.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rutgers_MS_Home [react.rutgers.edu]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
